molecular formula C5H7NOS B8468260 2-Isocyanatothiolane

2-Isocyanatothiolane

Cat. No.: B8468260
M. Wt: 129.18 g/mol
InChI Key: VQBYZWFTXHKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isocyanatothiolane is an organic compound that contains both an isocyanate group (−N=C=O) and a tetrahydrothiophenyl group. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, and adhesives. The tetrahydrothiophenyl group adds unique properties to the compound, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophenyl amine with phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxicity.

Another method involves the use of non-phosgene routes, such as the reaction of tetrahydrothiophenyl amine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale phosgenation processes. due to the hazardous nature of phosgene, alternative methods using safer reagents are being explored. These include the use of catalysts to enhance the yield and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatothiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyanatothiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatothiolane involves its high reactivity with nucleophiles. The isocyanate group reacts with nucleophilic agents such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isocyanate
  • Methyl isocyanate
  • Ethyl isocyanate

Comparison

2-Isocyanatothiolane is unique due to the presence of the tetrahydrothiophenyl group, which imparts distinct chemical properties compared to other isocyanates. This group enhances the compound’s reactivity and stability, making it suitable for specialized applications .

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-isocyanatothiolane

InChI

InChI=1S/C5H7NOS/c7-4-6-5-2-1-3-8-5/h5H,1-3H2

InChI Key

VQBYZWFTXHKFTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.